N-[2-(4-Chloro-3-methoxyphenoxy)ethyl]benzamide
Description
N-[2-(4-Chloro-3-methoxyphenoxy)ethyl]benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide group attached to a phenoxyethyl chain, which is further substituted with a chloro and methoxy group
Properties
CAS No. |
62539-44-0 |
|---|---|
Molecular Formula |
C16H16ClNO3 |
Molecular Weight |
305.75 g/mol |
IUPAC Name |
N-[2-(4-chloro-3-methoxyphenoxy)ethyl]benzamide |
InChI |
InChI=1S/C16H16ClNO3/c1-20-15-11-13(7-8-14(15)17)21-10-9-18-16(19)12-5-3-2-4-6-12/h2-8,11H,9-10H2,1H3,(H,18,19) |
InChI Key |
WZKRFWJLNUOXML-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)OCCNC(=O)C2=CC=CC=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-Chloro-3-methoxyphenoxy)ethyl]benzamide typically involves the reaction of 4-chloro-3-methoxyphenol with 2-bromoethylbenzamide under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the phenoxide ion attacks the bromoethylbenzamide, leading to the formation of the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-Chloro-3-methoxyphenoxy)ethyl]benzamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The benzamide group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products
Nucleophilic Substitution: Formation of substituted benzamides.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including antiviral activity.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[2-(4-Chloro-3-methoxyphenoxy)ethyl]benzamide involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in the biosynthesis of essential biomolecules, thereby exerting its antimicrobial or antiviral effects .
Comparison with Similar Compounds
Similar Compounds
N-[2-(4-Methoxyphenyl)ethyl]benzamide: Similar structure but lacks the chloro substituent.
3-(Aminosulfonyl)-4-chloro-N-(2-(2-methoxyphenoxy)ethyl)benzamide: Contains an additional sulfonyl group.
Uniqueness
N-[2-(4-Chloro-3-methoxyphenoxy)ethyl]benzamide is unique due to the presence of both chloro and methoxy substituents, which may confer distinct chemical reactivity and biological activity compared to its analogs. The combination of these substituents can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for further research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
